3-Chloro-4-(difluoromethyl)toluene
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Overview
Description
3-Chloro-4-(difluoromethyl)toluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a chlorine atom and a difluoromethyl group attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethyl)toluene typically involves the introduction of a difluoromethyl group to a chlorotoluene precursor. One common method is the reaction of 3-chlorotoluene with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(difluoromethyl)toluene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Products include 3-chloro-4-(difluoromethyl)benzaldehyde or 3-chloro-4-(difluoromethyl)benzoic acid.
Reduction: Products include 3-chloro-4-(difluoromethyl)cyclohexane derivatives.
Scientific Research Applications
3-Chloro-4-(difluoromethyl)toluene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(difluoromethyl)toluene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. The presence of the difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(trifluoromethyl)toluene
- 3-Chloro-4-(methyl)toluene
- 3-Chloro-4-(fluoromethyl)toluene
Uniqueness
3-Chloro-4-(difluoromethyl)toluene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C8H7ClF2 |
---|---|
Molecular Weight |
176.59 g/mol |
IUPAC Name |
2-chloro-1-(difluoromethyl)-4-methylbenzene |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3 |
InChI Key |
BLEPIZUKGDUWEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)F)Cl |
Origin of Product |
United States |
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